molecular formula C17H16ClN5 B6791244 N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine

Cat. No.: B6791244
M. Wt: 325.8 g/mol
InChI Key: NXQYDIHGZSNNGI-UHFFFAOYSA-N
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Description

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine base linked to an indene derivative, which contributes to its distinct chemical behavior and potential biological activities.

Properties

IUPAC Name

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5/c18-11-2-5-13-10(7-11)1-6-14(13)22-16-15-17(20-8-19-16)23(9-21-15)12-3-4-12/h2,5,7-9,12,14H,1,3-4,6H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQYDIHGZSNNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4CCC5=C4C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Indene Derivative: The synthesis begins with the preparation of 5-chloro-2,3-dihydro-1H-inden-1-amine. This can be achieved through the reduction of 5-chloro-1-indanone using a suitable reducing agent such as sodium borohydride.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group to the purine base. This can be done using cyclopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling Reaction: Finally, the indene derivative is coupled with the cyclopropylated purine base under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-methylpurin-6-amine
  • N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-ethylpurin-6-amine
  • N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-propylpurin-6-amine

Uniqueness

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.

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